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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isomalt, a sugar
alcohol, in the development of controlled-release oral drug delivery systems. Isomalt's unique
physicochemical properties make it a versatile excipient for various formulation strategies,
including matrix tablets and coated pellets.

Introduction to Isomalt in Controlled-Release
Formulations

Isomalt is a disaccharide alcohol consisting of two diastereomers: 6-O-a-D-glucopyranosyl-D-
sorbitol (GPS) and 1-O-a-D-glucopyranosyl-D-mannitol (GPM).[1] It is a water-soluble excipient
with a pleasant, sugar-like taste and low hygroscopicity, making it suitable for oral dosage
forms.[2][3] In the context of controlled-release systems, isomalt can be utilized in several
ways:

e As a matrix-forming agent: In hydrophilic matrix tablets, isomalt can be mixed with an active
pharmaceutical ingredient (API) and other excipients. Upon contact with gastrointestinal
fluids, the isomalt matrix swells to form a gel layer that controls the diffusion and release of
the drug over time.[4][5]

e As a core material in coated systems: Isomalt can be used to form inert pellets upon which
the drug is layered. These drug-layered pellets are then coated with a release-modifying
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polymer to achieve a controlled-release profile.[6][7]

e As a binder in granulation: Isomalt can act as a binder in wet granulation processes to
produce granules with good flowability and compressibility, which can then be compressed
into tablets.[8]

The release of the drug from isomalt-based systems is influenced by factors such as the
concentration of isomalt, the particle size of the components, the manufacturing process, and
the presence of other excipients.[9][10]

Key Physicochemical Properties of Isomalt

Understanding the properties of isomalt is crucial for designing effective controlled-release
formulations.

Significance in Controlled-

Property Valuel/Description
Release
- Influences the rate of matrix
Solubility Water-soluble )
erosion and drug release.[6]
o Provides good stability to the
Hygroscopicity Low
dosage form.[2]
Suitable for direct compression
Compressibility Exhibits plastic deformation and roll compaction of tablets.
[2][11]
Improves patient compliance,
Taste and Mouthfeel Pleasant, sugar-like especially for chewable or
orally disintegrating tablets.
] N ) ] Ensures the stability of the
Chemical Stability Non-reactive with most APIs

drug within the formulation.

Experimental Protocols
Formulation of Isomalt-Based Controlled-Release Matrix
Tablets by Wet Granulation
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This protocol describes the preparation of controlled-release matrix tablets using isomalt as a
key matrix-forming agent.

Materials:

Active Pharmaceutical Ingredient (API)

Isomalt (e.g., Palatinit® C)[2]

Binder solution (e.g., povidone in water/ethanol)[12]

Lubricant (e.g., magnesium stearate)

Glidant (e.g., colloidal silicon dioxide)

Equipment:

High-shear mixer/granulator or planetary mixer[12]

Fluid bed dryer or tray dryer

Sieve shaker with appropriate mesh sizes

Blender (e.g., V-blender)

Tablet press
Protocol:

e Dry Mixing: Accurately weigh the API and isomalt. Mix them in a high-shear mixer or
planetary mixer for 10-15 minutes to ensure a homogenous blend.

e Granulation: Slowly add the binder solution to the powder blend while mixing continuously.
Continue mixing until granules of appropriate size and consistency are formed. The endpoint
can be determined by the ability of the wet mass to form a non-friable ball when squeezed.
[13]
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» Wet Milling: Pass the wet mass through a suitable mesh screen (e.g., 8-12 mesh) to break
up any large agglomerates and achieve a more uniform granule size.[8]

» Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at a controlled temperature
(e.g., 40-60°C) until the desired moisture content is reached (typically 1-2%).

e Dry Milling: Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to
obtain a uniform particle size distribution.

e Lubrication: Add the lubricant and glidant to the dried granules and blend for a short period
(e.g., 2-5 minutes) in a V-blender.

o Compression: Compress the final blend into tablets of the desired weight and hardness
using a tablet press.

Diagram of the Wet Granulation Workflow for Isomalt Matrix Tablets
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Caption: Workflow for preparing isomalt matrix tablets via wet granulation.
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Preparation of Drug-Layered Isomalt Pellets with a
Controlled-Release Coating

This protocol outlines the steps for creating a multiparticulate controlled-release system using
isomalt as the core material.

Materials:

o Isomalt starter cores

Active Pharmaceutical Ingredient (API)

Binder (e.g., Hydroxypropyl Methylcellulose - HPMC)

Coating polymer dispersion (e.g., Eudragit® RS/RL)[7]

Plasticizer (e.g., Triethyl Citrate - TEC)

Anti-tacking agent (e.g., Talc)

Solvent system (e.g., water, ethanol)

Equipment:

e Fluid bed coater with a bottom-spray (Wurster) configuration
 Peristaltic pump

Protocol:

e Drug Layering:

o Prepare the drug solution/suspension by dissolving/dispersing the API and binder in the
solvent system.

o Place the isomalt starter cores in the fluid bed coater.
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o Spray the drug solution/suspension onto the fluidized isomalt cores under controlled
conditions of inlet air temperature, atomization pressure, and spray rate.

o Continue the process until the desired drug load is achieved.

o Dry the drug-layered pellets in the fluid bed for a specified time.

o Controlled-Release Coating:

o

Prepare the coating dispersion by mixing the coating polymer, plasticizer, and anti-tacking
agent in the solvent system.

o Apply the coating dispersion onto the drug-layered pellets in the fluid bed coater under
optimized process parameters.

o The thickness of the coating will determine the rate of drug release.

o Cure the coated pellets at an elevated temperature for a specified period to ensure film
formation and stabilization.

Diagram of the Drug Layering and Coating Process for Isomalt Pellets
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Caption: Workflow for drug layering and coating of isomalt pellets.

In Vitro Dissolution Testing of Controlled-Release
Formulations
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This protocol is for evaluating the drug release profile from the prepared isomalt-based dosage
forms.

Materials:

e Prepared isomalt matrix tablets or coated pellets

e Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
» Reagents for analytical method

Equipment:

USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

Water bath with temperature control

UV-Vis Spectrophotometer or HPLC system

Syringes and filters

Protocol:

Set up the dissolution apparatus with the appropriate medium (e.g., 900 mL) and maintain
the temperature at 37 + 0.5°C.

e Place one tablet or a known quantity of pellets into each dissolution vessel.
o Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).

e At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the
dissolution medium.

» Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

« Filter the samples and analyze the drug concentration using a validated analytical method
(e.g., UV-Vis spectrophotometry or HPLC).

o Calculate the cumulative percentage of drug released at each time point.
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Data Presentation
Drug Release from Coated Isomalt Pellets

The following table summarizes the effect of the starter core material on the release of
diclofenac sodium from pellets coated with different ratios of Eudragit® RS (ERS) and ERL.

% Drug Released at % Drug Released at

Starter Core ERS:ERL Ratio
1h 8h

Isomalt 1:0 ~15% ~60%
Isomalt 0.5:0.5 ~25% ~80%
Isomalt 0:1 ~40% ~95%
Sugar 1.0 ~18% ~65%
Sugar 0.5:0.5 ~28% ~85%
Sugar 0:1 ~45% >95%
MCC 1.0 ~5% ~30%
MCC 0.5:0.5 ~10% ~45%
MCC 0:1 ~15% ~60%

Data adapted from a study on coated pellets. The results indicate that isomalt and sugar
cores, being soluble, lead to a faster drug release compared to the insoluble microcrystalline
cellulose (MCC) core. The release rate is also controlled by the permeability of the polymer
coating, with higher proportions of the more permeable ERL leading to faster release.

Influence of Isomalt on Tablet Properties in Direct
Compression

This table illustrates the effect of adding a disintegrant on the dissolution of paracetamol from

directly compressed isomalt tablets.
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% Drug Dissolved in 30

Formulation Compression Force (kN) .
min

Isomalt + Paracetamol 5 ~40%
Isomalt + Paracetamol 15 ~25%
Isomalt + Paracetamol +

o 5 >80%
Disintegrant
Isomalt + Paracetamol +

15 >75%

Disintegrant

This data demonstrates that while increasing the compression force can decrease the
dissolution rate from isomalt-based tablets, the inclusion of a disintegrant can significantly
enhance drug release.[2] This highlights the flexibility of isomalt in formulating both immediate
and potentially controlled-release tablets depending on the co-excipients used.[2]

Logical Relationships in Controlled Release from
Isomalt Matrices

The mechanism of drug release from a hydrophilic matrix tablet, such as one formulated with
isomalt, involves a complex interplay of swelling, diffusion, and erosion.

Diagram of Drug Release Mechanisms from a Hydrophilic Isomalt Matrix
Caption: Key steps in drug release from an isomalt hydrophilic matrix.

Upon ingestion, water penetrates the isomalt matrix, causing the polymer to swell and form a
viscous gel layer.[4] This gel layer acts as a barrier to further water ingress and controls the
release of the drug.[4] For soluble drugs, release is primarily governed by diffusion through this
gel layer.[10] Simultaneously, the outermost layer of the matrix gradually erodes, also
contributing to drug release, particularly for poorly soluble drugs.[9] The balance between
diffusion and erosion dictates the overall release kinetics.[10]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1678288?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10518691/
https://www.benchchem.com/product/b1678288?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10518691/
https://www.benchchem.com/product/b1678288?utm_src=pdf-body
https://www.benchchem.com/product/b1678288?utm_src=pdf-body
https://www.benchchem.com/product/b1678288?utm_src=pdf-body
https://www.benchchem.com/product/b1678288?utm_src=pdf-body
https://www.benchchem.com/product/b1678288?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648939/
https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2023-0157.pdf
https://www.nlc-bnc.ca/obj/s4/f2/dsk3/ftp05/MQ63184.pdf
https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2023-0157.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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